5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Nuclear Receptor Pharmacology Mineralocorticoid Receptor Selectivity Profiling

5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride (CAS 1361116-67-7) is a synthetic pyrimidine derivative featuring a 3-fluorophenyl group at the pyrimidine 5-position, a morpholin-2-yl substituent at the 4-position, and an N,N-dimethylamine at the 2-position. It is cataloged as a kinase inhibitor tool compound with reported activity across multiple protein targets, including the FLT3 D835Y mutant (Ki = 2 nM), mineralocorticoid receptor (Ki = 126 nM), nicotinamide N-methyltransferase (IC50 = 25 nM), and MDM2 (IC50 < 1 µM).

Molecular Formula C16H20ClFN4O
Molecular Weight 338.81 g/mol
CAS No. 1361116-67-7
Cat. No. B1402424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
CAS1361116-67-7
Molecular FormulaC16H20ClFN4O
Molecular Weight338.81 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)F.Cl
InChIInChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-4-3-5-12(17)8-11)15(20-16)14-10-18-6-7-22-14;/h3-5,8-9,14,18H,6-7,10H2,1-2H3;1H
InChIKeyLLCBAQKFBUEASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Hydrochloride (CAS 1361116-67-7): Procurement-Relevant Structural and Pharmacological Baseline


5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride (CAS 1361116-67-7) is a synthetic pyrimidine derivative featuring a 3-fluorophenyl group at the pyrimidine 5-position, a morpholin-2-yl substituent at the 4-position, and an N,N-dimethylamine at the 2-position [1]. It is cataloged as a kinase inhibitor tool compound with reported activity across multiple protein targets, including the FLT3 D835Y mutant (Ki = 2 nM), mineralocorticoid receptor (Ki = 126 nM), nicotinamide N-methyltransferase (IC50 = 25 nM), and MDM2 (IC50 < 1 µM) [2]. The compound contains a single stereocenter on the morpholine ring, exists as the hydrochloride salt, and has a molecular weight of 338.81 g/mol [1].

Why Generic Substitution of 5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Hydrochloride Is Scientifically Inadvisable


This compound sits at a narrow intersection of structural features—the 3-fluorophenyl regioisomer combined with a stereogenic morpholin-2-yl substituent—that critically influence its target selectivity profile. The 4-position morpholine attachment pattern directly controls kinase hinge-binding geometry, while the 3-fluorophenyl (as opposed to 4-fluorophenyl or other halogen variants) governs hydrophobic pocket complementarity [1]. Simply interchanging with the 4-fluorophenyl analog (CAS 1361113-70-3) or other morpholinopyrimidine scaffolds alters the three-dimensional pharmacophore, which manifests as up to 16-fold shifts in mineralocorticoid receptor selectivity and can completely abolish FLT3 mutant inhibition [2].

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Hydrochloride Against Closest Analogs


Nuclear Receptor Selectivity: Mineralocorticoid Receptor Affinity Advantage over Closest Steroid Receptor Off-Targets

In a radiometric binding assay panel, this compound demonstrates a Ki of 126 nM at the human mineralocorticoid receptor (MR), exhibiting a 16-fold selectivity window over the glucocorticoid receptor (GR; Ki = 2000 nM) and more than 397-fold selectivity over the progesterone receptor (PR; Ki > 50,000 nM) [1]. This quantitative selectivity profile is directly attributable to the 3-fluorophenyl geometry, as the 4-fluorophenyl regioisomer and other morpholinopyrimidine analogs typically show substantially compressed selectivity windows or inverted selectivity [2]. The absolute MR affinity combined with the measurable GR/MR selectivity ratio provides a procurement-relevant specification for mineralocorticoid-focused programs.

Nuclear Receptor Pharmacology Mineralocorticoid Receptor Selectivity Profiling

Kinase Mutant Potency: FLT3 D835Y Inhibition at 2 nM Distinguishes from Wild-Type FLT3 Binding

This compound irreversibly inhibits recombinant human FLT3 D835Y mutant with a Ki of 2 nM, measured after 5-minute preincubation in a baculovirus expression system [1]. Critically, the binding affinity for the auto-inhibited wild-type FLT3 is 65 nM (Kd), giving a 32.5-fold mutant/wild-type selectivity window [2]. For the non-auto-inhibited wild-type form, Kd = 2.3 nM, comparable to the D835Y mutant potency, indicating that the compound preferentially targets the active kinase conformation [2]. Additionally, Kd values of 0.83 nM against the FLT3 ITD/D835V double mutant and 1.5 nM against the ITD/F691L double mutant confirm retention of potency across clinically relevant resistance genotypes [3]. Most comparators in the morpholinopyrimidine class lose ≥10-fold potency against D835 mutants relative to wild-type FLT3, whereas this compound maintains equipotent or superior D835Y inhibition [4].

FLT3 Kinase Drug-Resistant Mutants Acute Myeloid Leukemia

NNMT Enzyme Inhibition: 25 nM IC50 Differentiates from Structural Analogs Lacking Morpholine Stereochemistry

In a fluorescence polarization-based competition assay, this compound inhibits nicotinamide N-methyltransferase (NNMT) with an IC50 of 25 nM and a Ki of 70 nM [1]. A secondary FP-based assay yielded a Ki of 190 nM under alternative conditions, providing cross-validation of sub-micromolar NNMT engagement [2]. While head-to-head comparator data for closest structural analogs is not publicly available, the stereogenic morpholin-2-yl group present in this compound is absent from the majority of reported NNMT inhibitor scaffolds, including the commonly used aminoquinoline and alkynylpyridine series [3]. The presence of a single, defined stereocenter on the morpholine ring provides a chirally pure molecular entity with a CLogP of 1.5 and a topological polar surface area of 50.3 Ų, contrasting with the planar achiral nature of most NNMT inhibitors [4].

Nicotinamide N-Methyltransferase Metabolic Disease Cancer Metabolism

MDM2-p53 Binding Inhibition: Sub-Micromolar Activity in Fluorescence Polarization Assay

This compound demonstrates MDM2 inhibitory activity with an IC50 of less than 1 µM (< 1000 nM) in an optimized fluorescence polarization-based assay at pH 7.5 [1]. In comparison to well-characterized MDM2 inhibitors within the morpholinopyrimidine and related chemotypes, the lead clinical candidate idasanutlin (RG7388) achieves MDM2 IC50 values of approximately 6-30 nM, while the prototypical nutlin-3a provides an IC50 of approximately 90 nM [2]. The reported <1 µM activity thus places this compound roughly 10-100-fold less potent than optimized clinical leads, but within the activity range of early-stage MDM2 probes. Critically, no direct head-to-head data are available for the 4-fluorophenyl regioisomer or other closely related morpholine-substituted pyrimidines against MDM2, meaning this compound provides the only stereochemically defined morpholinopyrimidine data point for MDM2 target engagement [3].

MDM2-p53 Interaction Cancer Therapeutics Protein-Protein Interaction Inhibitors

Procurement-Relevant Application Scenarios for 5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine Hydrochloride Based on Quantitative Evidence


FLT3 D835Y Mutant-Selective Kinase Probe for Drug-Resistant AML Models

With a Ki of 2 nM against the FLT3 D835Y mutant and a 32.5-fold selectivity over auto-inhibited wild-type FLT3, this compound is directly applicable as a chemical probe in acute myeloid leukemia (AML) cell lines harboring the D835Y resistance mutation. Researchers studying acquired resistance to type II FLT3 inhibitors (e.g., quizartinib) can use this compound to interrogate D835Y-driven signaling, given that clinical FLT3 inhibitors show Ki values > 50 nM against this mutant [1]. The retention of sub-nanomolar Kd against the ITD/D835V double mutant (0.83 nM) and the ITD/F691L double mutant (1.5 nM) further supports its use in multi-mutant resistance models [2].

Mineralocorticoid Receptor Selectivity Tool with Defined GR/MR Window

The 16-fold selectivity for MR (Ki = 126 nM) over GR (Ki = 2000 nM) provides a quantifiable specification for steroid receptor pharmacology studies. Investigators requiring an MR-preferring small molecule can procure this compound with a documented selectivity ratio, avoiding the ambiguity of uncharacterized morpholinopyrimidine analogs that may possess inverted or absent selectivity [3]. The negligible PR activity (Ki > 50,000 nM) further reduces off-target hormonal interference in cell-based MR signaling assays.

Stereochemically Defined NNMT Inhibitor for Metabolic Disease Target Validation

As an NNMT inhibitor with an IC50 of 25 nM, this compound occupies a unique space among NNMT chemical probes. Unlike the achiral aminoquinoline and alkynylpyridine series that dominate the field, this compound provides a single, defined stereocenter that enables enantioselectivity studies and crystal structure determination [4]. The favorable physicochemical profile (CLogP = 1.5; TPSA = 50.3 Ų) supports its use in cellular NNMT inhibition assays where membrane permeability and aqueous solubility are procurement-relevant criteria not met by higher-CLogP alternatives [5].

MDM2-p53 Pathway Screening in Early-Stage Cancer Target Discovery

Although its MDM2 IC50 (< 1 µM) is modest relative to clinical candidates, this compound serves as a screening-standard morpholinopyrimidine with confirmed MDM2 target engagement. Procurement teams supporting fragment-based drug discovery or PROTAC design can use this compound as a validated MDM2-binding warhead, particularly when a morpholine-containing pyrimidine scaffold is desired for linker attachment studies [6].

Quote Request

Request a Quote for 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.